![molecular formula C13H18ClNO2 B1371809 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride CAS No. 7596-82-9](/img/structure/B1371809.png)

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride

Overview

Description

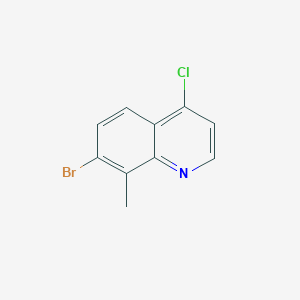

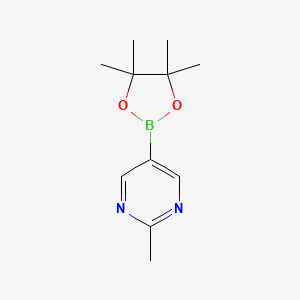

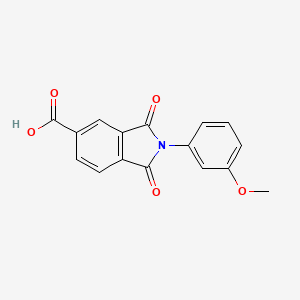

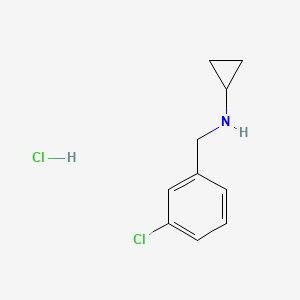

“3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is a derivative of benzoic acid, which has been modified by the addition of a piperidin-1-ylmethyl group .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H . This indicates that the compound contains a piperidine ring attached to a benzoic acid group via a methylene bridge .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.74 g/mol . It is a powder at room temperature . The compound’s InChI key is WLRKCNCUWGKDNO-UHFFFAOYSA-N .Scientific Research Applications

Chemical Synthesis and Pharmaceutical Research

- (Luo & Naguib, 2012) discuss a synthetic approach involving 3-hydroxy-4-iodo benzoic acid, which is closely related to 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride. This method is used in developing selective CB2 receptor agonists.

- (Ivanova, Kanevskaya & Fedotova, 2019) report on the synthesis of hybrid systems using 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid with nitrogenous bases like piperidine. This contributes to pharmaceutical research, especially in drug design.

Enzyme Interaction Studies

- (Hvenegaard et al., 2012) detail the oxidative metabolism of Lu AA21004, an antidepressant, which leads to the formation of a benzoic acid derivative similar to this compound. This research is vital for understanding drug metabolism and interactions with enzymes like Cytochrome P450.

Materials Science

- (Belghiti et al., 2018) examine Piperine derivatives, which include a piperidin-1-yl group, for their role in preventing corrosion on iron surfaces. This has implications in materials science and engineering.

Radiopharmaceuticals

- (Matarrese et al., 2000) focus on the synthesis of SB-235753, a compound containing a piperidin-1-yl group for potential use in positron emission tomography (PET) scans, indicating its application in radiopharmaceuticals.

Pharmacokinetics and Drug Development

- (Teffera et al., 2013) investigate novel anaplastic lymphoma kinase inhibitors, where the piperidin-1-yl group plays a role in the compound's stability and pharmacokinetics. This research aids in the development of cancer treatments.

Antimicrobial Activity

- (Khatiwora et al., 2013) study benzamides and their metal complexes with piperidin-1-yl groups for antibacterial activity, contributing to the search for new antimicrobial agents.

Neuropharmacology

- (Wu et al., 2014) report on benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine for their anti-fatigue effects, illustrating the compound's potential in neuropharmacology.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Analysis

Biochemical Properties

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been found to exhibit antiproliferative and antimetastatic effects on cancer cells . These effects are mediated through the modulation of signaling pathways that control cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives are known to undergo metabolic transformations that can influence their biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRKCNCUWGKDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640208 | |

| Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7596-82-9 | |

| Record name | NSC19496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(piperidin-1-yl)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)